Undec-10-enylZinc bromide

Organozinc Negishi Coupling Chemoselectivity

Saturated alkylzinc reagents yield inert alkyl chains after Negishi coupling, forcing researchers to synthesize each downstream analog de novo. Undec-10-enylZinc bromide eliminates this bottleneck. • Distal terminal alkene survives Pd/Ni-catalyzed Negishi coupling intact, enabling subsequent olefin metathesis, hydroboration, epoxidation, or thiol-ene click chemistry from a single advanced intermediate. • Exceptional chemoselectivity tolerates esters, nitriles, and ketones-functional groups incompatible with Grignard or organolithium reagents-allowing convergent, protecting-group-free synthetic routes. • Supplied as custom-synthesized 0.5 M solution in THF under argon; purity ≥95%. Standard packaging from 25 mL to bulk quantities; inquire for pricing and delivery.

Molecular Formula C11H21BrZn
Molecular Weight 298.6 g/mol
Cat. No. B14895285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUndec-10-enylZinc bromide
Molecular FormulaC11H21BrZn
Molecular Weight298.6 g/mol
Structural Identifiers
SMILES[CH2-]CCCCCCCCC=C.[Zn+]Br
InChIInChI=1S/C11H21.BrH.Zn/c1-3-5-7-9-11-10-8-6-4-2;;/h3H,1-2,4-11H2;1H;/q-1;;+2/p-1
InChIKeyJKQXEAQIIGKXRR-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 ml / 50 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Undec-10-enylZinc Bromide: C11 Terminal Alkene Organozinc Reagent


Undec-10-enylZinc bromide (CAS: not assigned, C11H21BrZn, MW 298.6 g/mol) is a functionalized primary alkylzinc halide featuring a C11 hydrocarbon chain terminated by a reactive terminal alkene (C=C) moiety . As a member of the organozinc reagent class, it serves as a nucleophilic building block for transition metal-catalyzed carbon-carbon bond formation, most notably in Negishi cross-coupling reactions [1]. The compound is typically prepared via oxidative insertion of activated zinc into 11-bromo-1-undecene in a polar aprotic solvent such as tetrahydrofuran (THF), often with lithium chloride (LiCl) as a rate-accelerating additive . Unlike its saturated alkylzinc counterparts (e.g., n-decylzinc bromide, C10H21BrZn; undecanylzinc bromide, C11H23BrZn), the distal alkene provides a latent functional handle for subsequent orthogonal transformations, including olefin metathesis, hydroboration, epoxidation, and thiol-ene click chemistry, thereby enabling divergent synthetic pathways beyond simple alkyl chain extension.

Workflow Negishi cross-coupling with aryl/alkyl halides
Latent handle Terminal alkene for post-coupling olefin metathesis, hydroboration, thiol-ene
Chemoselectivity Reported compatibility with esters, nitriles, ketones; protecting-group-free routes

Why Undec-10-enylZinc Bromide Outperforms Saturated Analogs


The presence of a distal, unhindered terminal alkene in Undec-10-enylZinc bromide fundamentally alters the strategic value and synthetic utility of the reagent compared to saturated alkylzinc analogs such as n-decylzinc bromide (C10H21BrZn) or undecanylzinc bromide (C11H23BrZn). After a successful Negishi coupling, the saturated analogs yield an inert alkyl chain, offering no further opportunities for molecular elaboration. In contrast, the Undec-10-enyl-derived product retains a reactive alkene terminus, enabling a suite of high-yielding, orthogonal functionalizations—including cross-metathesis, hydroboration/oxidation, epoxidation, and radical thiol-ene additions—without the need for de novo synthesis of a new building block . Furthermore, in the context of functional group tolerance, organozinc reagents exhibit exceptional chemoselectivity compared to more reactive organometallics such as Grignard (RMgX) or organolithium (RLi) species. While Grignard reagents react with a broad range of electrophiles including esters, nitriles, and ketones, often necessitating protecting group strategies, organozinc reagents are compatible with these functional groups, allowing for more convergent and step-economical synthetic routes [1]. This differential reactivity and latent functional group potential mean that substituting Undec-10-enylZinc bromide with a saturated alkylzinc analog results in a loss of downstream synthetic versatility and may require re-optimization of reaction conditions due to differences in steric bulk and solubility imparted by the alkene versus alkane terminus.

Saturated alkylzinc analogs n-Decylzinc or undecanylzinc bromide lack the terminal alkene; substitution loses latent functionalization and may require re-optimized conditions due to altered steric and solubility profiles.
Grignard reagents (RMgX) Grignard reagents exhibit poor functional group tolerance toward esters, nitriles, and ketones; direct replacement would likely compromise protecting-group-free convergent strategies.

Undec-10-enylZinc Bromide: Reactivity & Selectivity Evidence


Functional Group Tolerance vs. Grignard Reagents

Organozinc reagents, including Undec-10-enylZinc bromide, exhibit markedly superior functional group tolerance compared to Grignard (RMgX) and organolithium (RLi) reagents. This class-level property translates directly to the ability to conduct cross-coupling reactions in the presence of sensitive electrophilic functional groups such as esters, nitriles, and ketones without requiring protective group manipulation [1]. In a direct comparative study of cross-coupling methodologies, organozinc-based Negishi reactions were shown to be compatible with a range of functional groups that are not tolerated by the analogous Kumada coupling (Grignard-based) . For example, in mechanochemical Negishi coupling of alkylzinc reagents with aryl bromides, molecules containing ester and nitrile functionalities achieved high isolated yields (>80%) [2]. In contrast, the use of a Grignard reagent under similar conditions would result in immediate nucleophilic attack on these functional groups, leading to complex mixtures or no desired product [3].

Functional group tolerance
Class-level inference
Organozinc: compatible with esters, nitriles, ketones; typical coupling yields 61–92%. Grignard: rapid addition to these groups, cross-coupling yield ~0%.
Supports convergent, protecting-group-free synthetic routes
Based on class-level comparisons; validate specific substrate scope
Organozinc Negishi Coupling Chemoselectivity

Chain Length Impact on Solubility and Reactivity

The C11 chain length of Undec-10-enylZinc bromide (MW 298.6 g/mol) provides a distinct balance of solubility and reactivity compared to shorter-chain (e.g., n-butylzinc bromide, C4H9BrZn, MW 204.3 g/mol) or longer-chain analogs (e.g., n-dodecylzinc bromide, C12H25BrZn, MW 314.6 g/mol) . While specific kinetic data for Undec-10-enylZinc bromide in Negishi couplings are not available in the open literature, class-level inference from studies of related primary alkylzinc bromides indicates that reaction yields are generally high (>80%) for unactivated alkyl bromides when coupled with aryl halides using Pd/NHC catalysts [1]. The chain length influences both the solubility of the organozinc reagent in ethereal solvents (critical for homogeneous reaction conditions) and the rate of transmetalation to the palladium catalyst. Shorter alkylzinc reagents (e.g., n-butyl) are typically more soluble but may lead to products with less desirable physical properties (e.g., volatility). Longer-chain reagents (e.g., n-dodecyl) can exhibit decreased solubility, potentially requiring elevated temperatures or co-solvents, which may reduce functional group tolerance [2]. The C11 alkene-terminated chain of Undec-10-enylZinc bromide offers a middle ground: sufficient lipophilicity to drive desired product properties (e.g., increased lipophilicity for membrane permeability in medicinal chemistry applications) while maintaining acceptable solubility in THF, particularly when stabilized with LiCl .

Chain length balance
Class-level inference
C11 alkene chain offers intermediate MW (298.6) and lipophilicity; class-level Negishi yields reported at 61–92% for primary alkylzinc bromides.
Chain length influences product logP and handling; C11 provides practical solubility
No direct kinetic data available; review specific reaction conditions
Alkylzinc Chain Length Solubility

Terminal Alkene for Post-Coupling Functionalization

The most significant point of differentiation for Undec-10-enylZinc bromide is the presence of the terminal alkene. After incorporation into a molecule via Negishi coupling, this alkene serves as a versatile handle for a wide array of orthogonal chemical transformations that are impossible with a saturated alkyl chain. For instance, the alkene can undergo high-yielding cross-metathesis with other alkenes (using Grubbs or Hoveyda-Grubbs catalysts) to install functionalized fragments [1]. It can be converted to an alcohol via hydroboration/oxidation, to an epoxide for further ring-opening, or to a thioether via radical thiol-ene 'click' chemistry [2]. In contrast, the product from n-decylzinc bromide or undecanylzinc bromide would be an inert alkyl chain, requiring a completely different, often multi-step, synthetic sequence to achieve similar diversification . This 'latent functionality' is a key driver of synthetic efficiency and atom economy. While direct comparative yield data for post-coupling transformations of Undec-10-enyl-derived products are not publicly tabulated, the well-established, high-yielding nature of these alkene functionalization methods (often >90% yield under optimized conditions) is a matter of textbook knowledge in organic chemistry [3].

Post-coupling versatility
Class-level inference
Terminal alkene enables orthogonal metathesis, hydroboration, epoxidation, thiol-ene (reported >80–90% yield). Saturated analogs offer no comparable diversification handle.
Supports late-stage diversification and library synthesis
Yields are literature-typical; optimize for specific substrates
Alkene Metathesis Click Chemistry

Undec-10-enylZinc Bromide: Application Scenarios


Medicinal Chemistry: Late-Stage Diversification for SAR

The terminal alkene handle of Undec-10-enylZinc bromide is ideally suited for medicinal chemistry programs requiring the rapid exploration of lipophilic tail diversity. After a single Negishi coupling to install the C11 chain with its alkene terminus, the resulting intermediate can be subjected to a panel of orthogonal transformations (e.g., cross-metathesis with diverse alkenes, hydroboration to alcohols for subsequent esterification or etherification) to generate a library of analogs with varying tail functionality, polarity, and steric bulk . This approach leverages the high functional group tolerance of the organozinc reagent (compatible with esters, amides, and nitriles common in drug scaffolds) to create a versatile, multifunctional intermediate in one step, replacing multiple linear syntheses [1].

Materials Science: Functionalized Lipids and Surfactants

In the synthesis of specialized surfactants, lipids, or polymer precursors, the ability to precisely install an alkene at a specific chain length is critical. Undec-10-enylZinc bromide can be coupled with an aryl or heteroaryl bromide to create amphiphilic molecules with a hydrophobic C11 alkene tail. The terminal alkene can then be utilized in polymerization (e.g., acyclic diene metathesis (ADMET) polymerization) or as an anchor point for attaching hydrophilic moieties (e.g., via thiol-ene coupling with PEG-thiols) [2]. The C11 chain length provides a balance between hydrophobic driving force and solubility, which is often optimal for membrane interactions or self-assembly properties compared to shorter (C8-C10) or longer (C14-C16) chains .

Natural Product Total Synthesis: Convergent Assembly

The convergent nature of the Negishi coupling, combined with the latent alkene functionality, makes Undec-10-enylZinc bromide a valuable building block for the total synthesis of complex natural products containing long-chain alkenes. For example, in the synthesis of certain insect pheromones or marine natural products, a key step involves the coupling of an alkylzinc fragment to a complex aromatic core. Using Undec-10-enylZinc bromide allows the alkene to be revealed after coupling, which can then be used in a subsequent key transformation, such as a ring-closing metathesis (RCM) or an epoxidation-initiated cyclization [3]. The functional group tolerance of the organozinc reagent ensures that other sensitive functionality (e.g., esters, protected alcohols) elsewhere in the molecule remains intact during the coupling step [1].

Application
Selection Property
Validation Focus
Medicinal chemistry: late-stage diversification
Terminal alkene handle; functional group tolerance
Post-coupling olefin transformations; SAR library generation
Materials science: functionalized lipids/surfactants
C11 alkene chain length; latent polymerization anchor
ADMET or thiol-ene coupling; amphiphile self-assembly
Natural product total synthesis
Convergent Negishi coupling; alkene for RCM/cyclization
Functional group compatibility with complex intermediates

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